molecular formula C12H5F6NO2 B018386 2,8-Bis(trifluoromethyl)quinoline-4-carboxylic acid CAS No. 35853-50-0

2,8-Bis(trifluoromethyl)quinoline-4-carboxylic acid

Cat. No.: B018386
CAS No.: 35853-50-0
M. Wt: 309.16 g/mol
InChI Key: QJTJIQBSZLFWFS-UHFFFAOYSA-N
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Description

2, 8-Bis-trifluoromethyl-4-quinoline carboxylic acid, also known as 2, 8-MMQ or mefloquine carboxylic acid, belongs to the class of organic compounds known as quinoline carboxylic acids. These are quinolines in which the quinoline ring system is substituted by a carboxyl group at one or more positions. 2, 8-Bis-trifluoromethyl-4-quinoline carboxylic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. 2, 8-Bis-trifluoromethyl-4-quinoline carboxylic acid has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, 2, 8-bis-trifluoromethyl-4-quinoline carboxylic acid is primarily located in the cytoplasm and membrane (predicted from logP).

Mechanism of Action

Target of Action

It has been evaluated as a potent inhibitor of alkaline phosphatases , suggesting that these enzymes could be potential targets.

Mode of Action

Given its inhibitory activity against alkaline phosphatases , it may interact with these enzymes and inhibit their function, leading to downstream effects.

Biochemical Pathways

Considering its inhibitory activity against alkaline phosphatases , it may impact pathways where these enzymes play a crucial role.

Pharmacokinetics

Its water solubility is predicted to be 00453 mg/mL , which could influence its bioavailability.

Result of Action

Its inhibitory activity against alkaline phosphatases suggests that it may alter cellular processes regulated by these enzymes.

Biological Activity

2,8-Bis(trifluoromethyl)quinoline-4-carboxylic acid (BTQCA) is a derivative of quinoline characterized by the presence of two trifluoromethyl groups and a carboxylic acid functional group. This compound has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. Research indicates potential applications in antimicrobial, anticancer, and antimalarial therapies.

  • Molecular Formula : C13H6F6N2O2
  • Molecular Weight : 318.18 g/mol
  • Physical State : White crystalline solid
  • Solubility : Sparingly soluble in water; soluble in organic solvents such as ethanol and dichloromethane.

BTQCA exhibits its biological activity primarily through the inhibition of specific enzymes and modulation of biochemical pathways:

  • Histone Deacetylase Inhibition : BTQCA has been identified as a potent inhibitor of histone deacetylases (HDACs), which are crucial in regulating gene expression. The compound binds to the zinc-dependent active sites of HDACs, leading to altered gene expression profiles and promoting apoptosis in cancer cells .
  • Antimicrobial Activity : Studies have shown that BTQCA possesses significant antimicrobial properties, inhibiting the growth of various bacterial strains and fungi. Its mechanism involves disrupting cellular processes essential for microbial survival .
  • Antimalarial Properties : As a precursor to mefloquine, a well-known antimalarial drug, BTQCA's structural features contribute to its efficacy against Plasmodium falciparum, the causative agent of malaria. The compound interferes with the parasite's ability to detoxify heme, a by-product of hemoglobin digestion .

Biological Activity Overview

Activity TypeObservationsReferences
AnticancerInduces cell cycle arrest and apoptosis in various cancer cell lines (e.g., breast, prostate).
AntimicrobialEffective against multiple bacterial and fungal strains; low toxicity towards human cells.
AntimalarialInhibits Plasmodium falciparum growth; mechanism involves heme detoxification interference.

Case Studies

  • Anticancer Effects :
    A study investigated the effects of BTQCA on breast cancer cell lines. Results indicated that treatment with BTQCA led to significant apoptosis rates, with IC50 values demonstrating potency in inhibiting cell proliferation. The study highlighted the compound's potential as a therapeutic agent against resistant cancer types.
  • Antimicrobial Efficacy :
    In vitro assays demonstrated that BTQCA exhibited broad-spectrum antimicrobial activity. It showed effective inhibition against Staphylococcus aureus and Candida albicans, with minimal inhibitory concentrations (MICs) indicating its potential as an alternative treatment for infections caused by resistant strains .
  • Antimalarial Action :
    Research focusing on BTQCA's role as an antimalarial agent revealed that it significantly reduced parasitemia levels in infected models. The compound's mechanism was linked to its ability to disrupt the detoxification process within the malaria parasite, thereby enhancing treatment efficacy compared to standard therapies .

Pharmacokinetics and Toxicity

BTQCA is primarily metabolized in the liver, undergoing biotransformation that results in various metabolites excreted via urine. Toxicity studies have shown that at therapeutic doses, BTQCA exhibits low toxicity profiles with high selectivity for cancer cells over normal cells, making it a promising candidate for further development .

Properties

IUPAC Name

2,8-bis(trifluoromethyl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5F6NO2/c13-11(14,15)7-3-1-2-5-6(10(20)21)4-8(12(16,17)18)19-9(5)7/h1-4H,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJTJIQBSZLFWFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(F)(F)F)N=C(C=C2C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5F6NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80189403
Record name Mefloquine carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80189403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35853-50-0
Record name Mefloquine carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035853500
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mefloquine carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80189403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CARBOXYMEFLOQUINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/462L37KS1K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A mixture of 100 parts by volume of water, 8.8 parts of sodium hydroxide, 43.2 parts of 7-trifluoromethyl-isatin and 27.4 parts of 1,1,1-trifluoroacetone is heated for 8 hours at 110° C. in an autoclave. When the mixture has cooled, 2 N hydrochloric acid is added, whilst stirring, until the pH has reached 2.7 and the precipitate formed is filtered off and dried at 70° C. and about 20 mbar. 60 parts of 2,8-bis-(trifluoromethyl)-quinoline-4-carboxylic acid, ie. 97.1% of theory, are obtained.
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Synthesis routes and methods II

Procedure details

A mixture of 100 parts by volume of water, 9.6 parts of sodium hydroxide, 43 parts of 7-trifluoromethylisatin and 26.8 parts of 1,1,1-trifluoroacetone is boiled for 6 hours, under atmospheric pressure, in a reaction vessel equipped with a stirrer, condenser, internal thermometer and feed device. The thin layer chromatogram of a sample taken after this reaction time and worked up with acid no longer shows any 7-trifluoromethyl-isatin. The batch is then allowed to cool, and 2 N hydrochloric acid is added, whilst stirring, until the pH is 2.5. The product which precipitates is washed with water and dried. 57 parts of 2,8-bis-(trifluoromethyl)-quinoline-4-carboxylic acid, ie. 92.2% of theory, are obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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